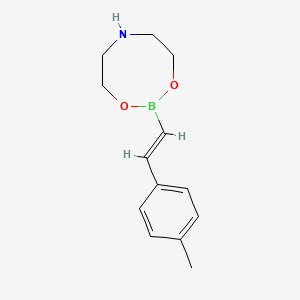
4-Methyl-beta-styrylboronic acid diethanolamine ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-beta-styrylboronic acid diethanolamine ester is a boronic acid derivative with the molecular formula C₁₃H₁₈BNO₂ and a molecular weight of 231.10 g/mol . This compound is known for its applications in organic synthesis, particularly in the field of Suzuki-Miyaura coupling reactions . It is a white solid at room temperature and has a melting point of 205-213°C .
Méthodes De Préparation
The synthesis of 4-Methyl-beta-styrylboronic acid diethanolamine ester typically involves a boron substitution reaction. This process requires boron reagents and suitable substrates . One common method is the reaction of 4-methylstyrene with a boronic acid derivative in the presence of a catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
4-Methyl-beta-styrylboronic acid diethanolamine ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Common reagents and conditions used in these reactions include palladium catalysts, bases such as potassium carbonate (K₂CO₃), and solvents like THF or dimethylformamide (DMF). Major products formed from these reactions include various substituted styrenes and other organic compounds .
Applications De Recherche Scientifique
4-Methyl-beta-styrylboronic acid diethanolamine ester has a wide range of applications in scientific research:
Biology: The compound can be used as a building block for the synthesis of biologically active molecules and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-Methyl-beta-styrylboronic acid diethanolamine ester in Suzuki-Miyaura coupling reactions involves the formation of a palladium complex with the boronic acid derivative. The palladium catalyst facilitates the transmetalation step, where the boronic acid transfers its organic group to the palladium center. This is followed by reductive elimination, resulting in the formation of a new carbon-carbon bond . The molecular targets and pathways involved in this process include the palladium catalyst and the boronic acid derivative.
Comparaison Avec Des Composés Similaires
4-Methyl-beta-styrylboronic acid diethanolamine ester can be compared with other boronic acid derivatives used in Suzuki-Miyaura coupling reactions, such as:
- Phenylboronic acid
- 4-Methylphenylboronic acid
- Vinylboronic acid
What sets this compound apart is its unique structure, which allows for the formation of specific carbon-carbon bonds that may not be achievable with other boronic acid derivatives . This uniqueness makes it a valuable compound in organic synthesis and various scientific research applications.
Propriétés
Numéro CAS |
608534-31-2 |
|---|---|
Formule moléculaire |
C13H18BNO2 |
Poids moléculaire |
231.10 g/mol |
Nom IUPAC |
2-[2-(4-methylphenyl)ethenyl]-1,3,6,2-dioxazaborocane |
InChI |
InChI=1S/C13H18BNO2/c1-12-2-4-13(5-3-12)6-7-14-16-10-8-15-9-11-17-14/h2-7,15H,8-11H2,1H3 |
Clé InChI |
CPKXHEJAUDGMRT-UHFFFAOYSA-N |
SMILES |
B1(OCCNCCO1)C=CC2=CC=C(C=C2)C |
SMILES isomérique |
B1(OCCNCCO1)/C=C/C2=CC=C(C=C2)C |
SMILES canonique |
B1(OCCNCCO1)C=CC2=CC=C(C=C2)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(6-Methoxyimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B3329525.png)

![2-[(tert-Butoxycarbonyl)amino]-3-(3-bromophenyl)-4-(4-chlorophenyl)butane](/img/structure/B3329533.png)
![(7S,9S)-9-Acetyl-7-[(2S,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride](/img/structure/B3329535.png)

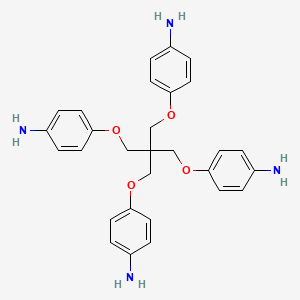
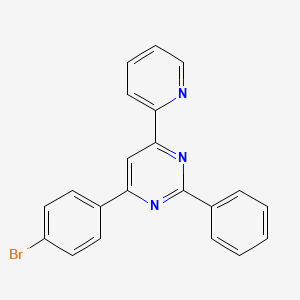

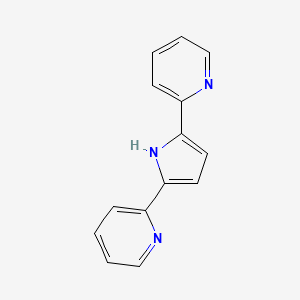
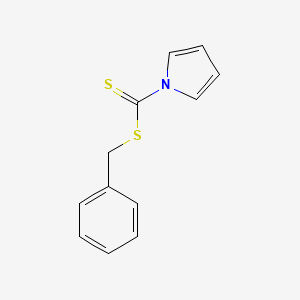
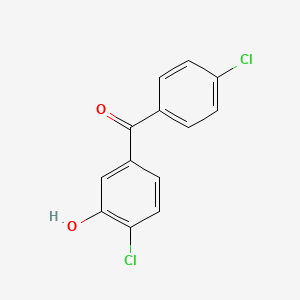
![4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-4-carbonitrile))](/img/structure/B3329567.png)
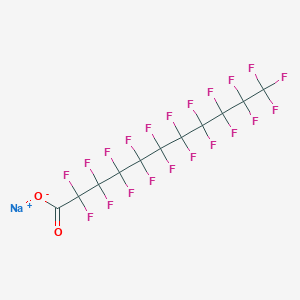
![6-amino-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B3329597.png)
